molecular formula C22H22N2O B14382714 N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide CAS No. 89474-54-4

N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide

Cat. No.: B14382714
CAS No.: 89474-54-4
M. Wt: 330.4 g/mol
InChI Key: GGZLGAZKIYDHJO-UHFFFAOYSA-N
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Description

N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide is an organic compound characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide typically involves the formation of the biphenyl core followed by the introduction of the glycinamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Biphenyl quinones

    Reduction: Biphenyl diols

    Substitution: Halogenated biphenyls, nitrobiphenyls

Scientific Research Applications

N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The biphenyl structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide is unique due to its specific glycinamide moiety, which imparts distinct chemical and biological properties. This moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89474-54-4

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

2-(N-ethylanilino)-N-(3-phenylphenyl)acetamide

InChI

InChI=1S/C22H22N2O/c1-2-24(21-14-7-4-8-15-21)17-22(25)23-20-13-9-12-19(16-20)18-10-5-3-6-11-18/h3-16H,2,17H2,1H3,(H,23,25)

InChI Key

GGZLGAZKIYDHJO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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